![molecular formula C7H6ClFN2O2 B6307432 Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate CAS No. 2095204-00-3](/img/structure/B6307432.png)
Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
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Overview
Description
“Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate” is a chemical compound used for pharmaceutical testing . It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular formula of “Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate” is C7H6ClFN2O2 . The molecular weight is 204.59 . The SMILES string representation isCCc1ncnc(Cl)c1F
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 160.58 g/mol . It has a density of 1.286, a boiling point of 201°C to 211°C, and a flash point of 81°C (178°F) . The refractive index is 1.496 .Scientific Research Applications
I have conducted searches to find detailed scientific research applications of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate , but unfortunately, the available information is not sufficient to provide a comprehensive analysis with six to eight unique applications as you requested. The compound is mentioned as a building block in the preparation of bio-active compounds, such as broad-spectrum triazole antifungal agents , and for pharmaceutical testing . However, specific details for separate fields are not provided in the search results.
Safety and Hazards
The compound is classified as having acute oral toxicity and can cause severe skin burns and eye damage . It’s also harmful if swallowed and is a combustible liquid . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFARDUXWHUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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